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molecular formula C11H8ClN5O2 B8459750 4-Nitrobenzylidene-(6-chloro-3-pyridazinyl)-hydrazine

4-Nitrobenzylidene-(6-chloro-3-pyridazinyl)-hydrazine

Cat. No. B8459750
M. Wt: 277.66 g/mol
InChI Key: CFYXIAFKDLLULQ-UHFFFAOYSA-N
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Patent
US04329457

Procedure details

A mixture of 14.5 g (0.1 moles) of 6-chloro-3-pyridazinylhydrazine, 145 ml of ethanol and 15.1 g (0.1 moles) of 4-nitrobenzaldehyde is refluxed with stirring for 2 hours, cooled and 75 ml of water are added. The precipitate is filtered, washed with water, triturated with hot ethanol, filtered again and dried to give 25.4 g (91.5%) of the named compound; m.p. 290° C. (with decomposition).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
91.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH:8][NH2:9])=[CH:4][CH:3]=1.C(O)C.[N+:13]([C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1)([O-:15])=[O:14]>O>[N+:13]([C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[N:9][NH:8][C:5]2[N:6]=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:18][CH:17]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)NN
Name
Quantity
145 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
15.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
triturated with hot ethanol
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=NNC=2N=NC(=CC2)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.4 g
YIELD: PERCENTYIELD 91.5%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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